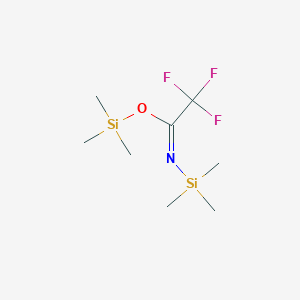

trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate

Beschreibung

Role as a Silylating Agent in Analytical Chemistry

In analytical chemistry, silylation is one of the most frequently used derivatization techniques for preparing samples for gas chromatography (GC) analysis. aliyuncs.comsigmaaldrich.com The process involves the replacement of an active hydrogen atom in functional groups such as –OH, –COOH, –NH2, =NH, and –SH with a trimethylsilyl (B98337) (TMS) group, –Si(CH3)3. aliyuncs.comsigmaaldrich.com BSTFA is a highly effective silylating agent for this purpose. The resulting trimethylsilyl derivatives are generally less polar, more volatile, and more thermally stable than the original compounds, which makes them ideal for GC and GC-MS analysis. aliyuncs.comsigmaaldrich.com

The reaction with BSTFA is versatile, applying to a broad spectrum of polar organic compounds including alcohols, phenols, carboxylic acids, amines, and amides. aliyuncs.com The general ease of derivatization for different functional groups follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Within these groups, reactivity is also influenced by steric hindrance; for instance, primary alcohols react more readily than secondary or tertiary alcohols. aliyuncs.com

BSTFA offers distinct advantages over similar silylating reagents like N,O-bis(trimethylsilyl)acetamide (BSA). The by-products of the BSTFA reaction, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are more volatile than those of many other silylating agents. aliyuncs.com This higher volatility reduces the likelihood of chromatographic interference, leading to cleaner analytical results. aliyuncs.com

For compounds that are difficult to derivatize, such as those with sterically hindered functional groups, the reactivity of BSTFA can be significantly increased by adding a catalyst. sigmaaldrich.com Trimethylchlorosilane (TMCS) is commonly added at concentrations of 1-20% to enhance the silyl (B83357) donor strength of BSTFA. aliyuncs.com This combination is effective for the derivatization of complex molecules like opiates, THC metabolites, and certain steroids. aliyuncs.com Research into the optimal derivatization conditions for benzodiazepines using BSTFA with 1% TMCS found that the concentration of the silylating agent and the volume of the solvent were the most critical factors for achieving high efficiency. mdpi.com

The application of BSTFA is extensive, enabling the analysis of various biomarkers and metabolites in biological samples such as urine and blood. ontosight.ai It is used for the derivatization of amino acids, sugars, estrogens, and phenols. ontosight.ai For example, it has been used as a derivatization reagent for the GC-MS determination of the estrogens estrone (B1671321) and 17α-ethinylestradiol. However, studies have shown that the derivatization of 17α-ethinylestradiol with BSTFA can produce multiple TMS derivatives, which could complicate analysis. nih.gov This issue can reportedly be resolved by adding trimethylsilylimidazole (TMSI) to the BSTFA reagent. nih.gov A comparative study between BSTFA and another agent, MTBSTFA, concluded that BSTFA is generally better suited for derivatizing sterically hindered compounds. nih.gov

Table 1: Properties of N,O-Bis(trimethylsilyl)trifluoroacetamide

| Property | Value |

|---|---|

| CAS Number | 25561-30-2 |

| Molecular Formula | C₈H₁₈F₃NOSi₂ |

| Molecular Weight | 257.40 g/mol |

| Form | Liquid |

| Boiling Point | 45-50 °C / 14 mmHg |

| Density | 0.969 g/mL at 25 °C |

| Refractive Index | n20/D 1.384 |

Table 2: General Reactivity of Functional Groups with BSTFA

| Functional Group | Relative Reactivity | Notes |

|---|---|---|

| Alcohols | Very High | Primary > Secondary > Tertiary |

| Phenols | High | |

| Carboxylic Acids | Medium-High | |

| Amines | Medium | Primary > Secondary |

| Amides | Low | Often requires a catalyst (e.g., TMCS) and/or heat |

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h1-6H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOBLONWWXQEBS-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3NOSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,O-Bis(trimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25561-30-2 | |

| Record name | Bis(trimethylsilyl)trifluoroacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsilyl 2,2,2-trifluoro-N-(trimethylsilyl)acetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Mechanistic Principles of Derivatization with N,o Bis Trimethylsilyl Trifluoroacetamide

Silylation Reaction Mechanisms

The fundamental mechanism of derivatization with BSTFA involves a nucleophilic attack on the silicon atom of the silyl (B83357) donor, leading to the formation of a bimolecular transition state. aliyuncs.com This process effectively modifies functional groups containing active hydrogens, such as hydroxyls (–OH), carboxylic acids (–COOH), amines (=NH, –NH2), and thiols (–SH). aliyuncs.com

The core of the silylation reaction is the substitution of an active hydrogen on a polar functional group with a trimethylsilyl (B98337) group, -Si(CH3)3. sigmaaldrich.com BSTFA is highly versatile and reacts with a broad spectrum of polar organic compounds to achieve this transformation. aliyuncs.comsigmaaldrich.com The reaction proceeds to completion when the basicity of the leaving group from the silylating agent is greater than that of the leaving group from the analyte. sigmaaldrich.com

The end product of the reaction is a trimethylsilyl derivative of the original analyte. These TMS derivatives are characterized by their increased thermal stability and volatility, and reduced polarity, which are desirable properties for GC analysis. restek.comrestek.com The byproducts of the reaction with BSTFA, namely trimethylsilyltrifluoroacetamide and trifluoroacetamide, are notably more volatile than those of many other silylating reagents, which minimizes chromatographic interference. aliyuncs.comsigmaaldrich.com

Kinetic and Thermodynamic Aspects of Derivatization

The rate and extent of derivatization with BSTFA are influenced by several factors, including the nature of the analyte, the solvent, reaction temperature, and time. Many compounds can be completely derivatized almost instantly upon dissolution in the reagent at room temperature. aliyuncs.comsigmaaldrich.com However, compounds with poor solubility or sterically hindered functional groups may necessitate heating to drive the reaction to completion. aliyuncs.comresearchgate.net Reaction times can vary from a few minutes to several hours, and in some cases, temperatures as high as 150°C may be required for complete derivatization. researchgate.net

The general order of reactivity for various functional groups with a given silylating agent is as follows: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance also plays a significant role; for instance, primary alcohols react more readily than secondary, which in turn react faster than tertiary alcohols. sigmaaldrich.com A molar excess of the silylating reagent, typically at least a 2:1 ratio of BSTFA to active hydrogen, is recommended to ensure the reaction proceeds to completion. sigmaaldrich.com

The table below summarizes the typical reaction conditions for the derivatization of various functional groups with BSTFA.

| Functional Group | Reactivity | Typical Conditions |

| Alcohols (Primary) | High | Room temperature, minutes |

| Alcohols (Secondary) | Moderate | Room temperature to gentle warming |

| Alcohols (Tertiary) | Low | Elevated temperature, longer reaction time |

| Phenols | High | Room temperature, minutes |

| Carboxylic Acids | Moderate | Room temperature to gentle warming |

| Amines (Primary) | Moderate | Room temperature to gentle warming |

| Amines (Secondary) | Low | Elevated temperature, often with catalyst |

| Amides | Low | Elevated temperature, extended time, catalyst |

Role of Catalysts in N,O-Bis(trimethylsilyl)trifluoroacetamide Derivatization

For compounds that are difficult to derivatize, such as amides, secondary amines, and sterically hindered hydroxyls, the addition of a catalyst can significantly enhance the reactivity of BSTFA. aliyuncs.comresearchgate.net

Trimethylchlorosilane (TMCS) is the most commonly used catalyst with BSTFA. aliyuncs.comlabrulez.com While the exact mechanism of TMCS catalysis is not fully understood, it is believed to enhance the donor strength of BSTFA, possibly through the formation of a reactive intermediate. researchgate.net The addition of 1-20% TMCS to BSTFA can facilitate the derivatization of otherwise unreactive compounds. aliyuncs.com In most applications, a 1% concentration of TMCS is sufficient to achieve the desired derivatization. researchgate.net

Besides TMCS, other catalysts can be employed to promote silylation with BSTFA. These include trifluoroacetic acid, hydrogen chloride, potassium acetate, and pyridine. sigmaaldrich.com Pyridine is particularly useful as it can act as an HCl acceptor in reactions involving organochlorosilanes. aliyuncs.com The choice of catalyst often depends on the specific analyte and the reaction conditions.

Influence of Steric Hindrance on Reactivity

The efficiency and rate of the derivatization reaction with BSTFA are significantly influenced by steric hindrance, which refers to the spatial arrangement of atoms within a molecule that may impede a chemical reaction. The accessibility of the active hydrogen on a functional group to the BSTFA molecule is a critical factor in the silylation process.

Generally, the reactivity of different functional groups with BSTFA follows a predictable order: alcohols are more reactive than phenols, which are followed by carboxylic acids, amines, and amides. Within these categories, steric hindrance further dictates the reaction rate. For instance, primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols. A similar trend is observed for amines, with primary amines being more reactive than secondary amines.

Compounds with bulky substituents surrounding the active hydrogen site present a challenge for derivatization. nih.govlih.lu These sterically hindered sites can result in slow or incomplete reactions, leading to lower yields of the desired TMS derivative. In some cases, compounds with highly hindered sites may yield little to no signal in GC/MS analysis. nih.govlih.luresearchgate.net To overcome these challenges, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA reagent. aliyuncs.com TMCS enhances the silylating power of BSTFA, facilitating the derivatization of moderately hindered hydroxyl groups and secondary amines that may not react completely with BSTFA alone. aliyuncs.com Elevating the reaction temperature can also help to overcome the energy barrier imposed by steric hindrance, leading to a faster and more complete reaction. idc-online.com

| Compound Type | Functional Group | Relative Reactivity | Notes |

|---|---|---|---|

| Alcohols | Primary (-CH₂OH) | High | Generally rapid and complete reaction at room temperature. |

| Secondary (>CHOH) | Medium | May require heating or a catalyst for complete derivatization. | |

| Tertiary (>COH) | Low | Often requires elevated temperatures and a catalyst like TMCS. | |

| Amines | Primary (-NH₂) | High | Reacts readily with BSTFA. |

| Secondary (>NH) | Medium | May require a catalyst for efficient derivatization. aliyuncs.com | |

| Steroids | Hindered Hydroxyls | Low to Medium | The addition of a catalyst is often necessary to ensure a complete reaction. |

By-products and their Chromatographic Implications

The derivatization reaction with BSTFA is designed to be clean and efficient; however, several by-products can be formed, which may have implications for the subsequent chromatographic analysis. The primary by-products of the silylation reaction itself are N-trimethylsilyltrifluoroacetamide (MSTFA) and trifluoroacetamide. aliyuncs.comsigmaaldrich.com These by-products are generally more volatile than those produced by other silylating reagents, which minimizes their interference with the analysis of the derivatized analytes. aliyuncs.com

Despite their volatility, excess BSTFA and its by-products can sometimes interfere with the detection of early-eluting analytes in a chromatogram, potentially masking their peaks or making accurate quantification difficult. nih.govresearchgate.net This is particularly problematic when large volume injections are necessary to achieve the required analytical sensitivity. nih.gov In such cases, a post-derivatization clean-up step, such as a base treatment followed by liquid-liquid extraction, can be employed to remove the excess reagent and its by-products. nih.govresearchgate.net

Another potential source of chromatographic interference arises from the reaction of BSTFA with residual water in the sample or solvent. BSTFA is extremely sensitive to moisture, and its reaction with water can lead to the formation of trimethylsilanol (B90980) and other siloxane-related compounds. These by-products can appear as extraneous peaks in the chromatogram, complicating the interpretation of the results. Therefore, it is crucial to handle BSTFA under anhydrous conditions and to ensure that all samples and solvents are thoroughly dried before derivatization.

In some instances, incomplete derivatization can lead to the presence of both the original analyte and its TMS derivative in the sample, resulting in multiple peaks for a single compound and complicating quantitative analysis. wordpress.com The formation of unexpected derivatives, or "artifacts," can also occur, particularly in complex sample matrices or under non-ideal reaction conditions. wordpress.com For example, the derivatization of 17α-ethinylestradiol with BSTFA has been observed to produce multiple TMS derivatives, which can affect the accuracy of the analysis. nih.gov

| By-product | Source | Chromatographic Implication | Mitigation Strategy |

|---|---|---|---|

| N-trimethylsilyltrifluoroacetamide (MSTFA) | Primary reaction by-product | Volatile, may interfere with early-eluting peaks. aliyuncs.com | Optimize derivatization conditions; post-derivatization clean-up. nih.gov |

| Trifluoroacetamide | Primary reaction by-product | Highly volatile, generally minimal interference. aliyuncs.com | Use of an appropriate GC temperature program. |

| Unreacted BSTFA | Excess reagent | Can cause a large solvent front and interfere with early eluting compounds. nih.gov | Optimize reagent ratio; post-derivatization clean-up. nih.govresearchgate.net |

| Trimethylsilanol (TMSOH) and Siloxanes | Reaction with residual moisture | Can produce extraneous peaks in the chromatogram. | Ensure anhydrous reaction conditions. |

| Partially Silylated Analytes | Incomplete reaction | Multiple peaks for a single analyte, leading to inaccurate quantification. wordpress.com | Optimize reaction time, temperature, and use of catalysts. |

Advanced Methodological Considerations for N,o Bis Trimethylsilyl Trifluoroacetamide Derivatization

Sample Preparation Strategies and Matrix Effects

The successful derivatization of analytes in complex biological or environmental samples requires meticulous sample preparation to eliminate interferences and ensure the integrity of the derivatization reaction. The two primary challenges in this regard are the presence of moisture and the influence of the sample matrix.

Silylating reagents, including BSTFA, and their resulting TMS derivatives are highly susceptible to hydrolysis. The presence of even trace amounts of water can significantly reduce derivatization efficiency by competing with the analyte for the silylating agent and by hydrolyzing the formed derivatives back to their original form. nih.gov Therefore, rigorous moisture exclusion is paramount.

Several techniques can be employed to dry samples prior to derivatization:

Evaporation to Dryness: Aqueous samples are typically evaporated to complete dryness under a stream of inert gas (e.g., nitrogen) or by lyophilization (freeze-drying). youtube.com

Azeotropic Distillation: For some organic samples, adding a solvent like toluene (B28343) and repeatedly evaporating the mixture can effectively remove water. rochester.edu

Use of Drying Agents: Anhydrous sodium sulfate (B86663) or magnesium sulfate can be used to remove residual water from organic solvent extracts. restek.comrochester.edu

Proper Glassware Treatment: All glassware used for the derivatization should be thoroughly dried, for instance, by oven-drying or flame-drying, to eliminate any adsorbed moisture. researchgate.net

It is important to note that while complete water removal is ideal, some studies have shown that traces of water (up to 15%) may not significantly impact the derivatization of certain compounds, though higher concentrations can lead to a dramatic decrease in product yield. nih.gov

Complex sample matrices, such as those encountered in biological fluids, tissues, and environmental samples, can introduce a host of interfering compounds that can adversely affect the derivatization and subsequent analysis. nih.govmdpi.com These matrix effects can manifest as signal suppression or enhancement, leading to inaccurate quantification. nih.gov

Strategies for managing matrix interference include:

Sample Cleanup: Prior to derivatization, it is often necessary to perform a cleanup step to remove interfering matrix components. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be employed to isolate the analytes of interest. nih.gov

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix that closely resembles the sample matrix. researchgate.netgcms.cz This helps to ensure that the standards and samples are affected by the matrix in a similar manner.

Use of Internal Standards: The addition of a stable isotope-labeled internal standard that behaves similarly to the analyte of interest can help to correct for variations in derivatization efficiency and matrix-induced signal changes. nih.gov

Analyte Protectants: In some GC applications, the co-injection of certain compounds, known as analyte protectants, can help to minimize the interaction of analytes with active sites in the GC inlet, thereby reducing matrix-induced signal loss. researchgate.net

By carefully optimizing derivatization parameters and implementing robust sample preparation strategies, the challenges associated with BSTFA derivatization can be effectively managed, leading to reliable and accurate analytical results.

Integration with Sample Extraction Techniques

Liquid-liquid extraction (LLE) is a commonly employed technique that integrates well with BSTFA derivatization. In a typical LLE protocol, analytes of interest are extracted from an aqueous matrix into a water-immiscible organic solvent. After extraction, the solvent is evaporated, and the dried residue is reconstituted in a suitable solvent for derivatization with BSTFA. This approach is effective because it removes the bulk of the aqueous sample matrix, which is incompatible with silylating reagents due to their moisture sensitivity. sigmaaldrich.com A notable methodological consideration is the management of excess BSTFA and its byproducts post-derivatization. A novel approach involves a base treatment followed by another LLE step. nih.gov In this method, aqueous sodium hydroxide (B78521) is used to decompose the excess BSTFA into trifluoroacetic acid, which is then partitioned into the aqueous layer, effectively removing it from the organic layer containing the stable trimethylsilyl (B98337) (TMS) derivatives. nih.gov This eliminates interference from the derivatizing reagent during chromatographic analysis. nih.gov

Solid-phase extraction (SPE) is another powerful and widely used technique for sample cleanup and concentration prior to derivatization. However, the integration of SPE with silylation requires careful consideration of the elution solvent. Some complex elution solutions used in SPE can inhibit the derivatization reaction. nih.gov Therefore, it is crucial to ensure that the solvent used to elute the analytes from the SPE cartridge is compatible with BSTFA or is completely removed before the addition of the silylating reagent. The choice of solvent for the derivatization reaction itself is also critical, as it can influence the reaction rate and the formation of derivatives. nih.govnih.gov For instance, studies have shown that derivatization of certain phenolic compounds with BSTFA is significantly faster in acetone (B3395972) compared to other solvents like dichloromethane (B109758) or hexane. nih.gov

Comparison with Alternative Derivatization Reagents and Methods

While BSTFA is a versatile and widely used silylating agent, a comprehensive evaluation of its performance relative to other derivatization reagents and methods is essential for methodological optimization. The selection of the most appropriate derivatization strategy depends on the specific analytes, the sample matrix, and the analytical objectives.

Evaluation of Other Silylating Agents

Several other silylating agents are commercially available, each with distinct properties that may offer advantages for specific applications. The most common alternatives to BSTFA include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

MSTFA is often compared to BSTFA and is noted for its higher volatility. The primary byproduct of MSTFA, N-methyltrifluoroacetamide, is also more volatile and has a shorter retention time, which can reduce chromatographic interferences. In some applications, such as the analysis of steroids, MSTFA is reported to be more effective than BSTFA. However, the silylation potential of both reagents is generally considered to be similar for many compound classes, including organic acids and sugars. researchgate.net The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of both BSTFA and MSTFA, particularly for hindered functional groups. aliyuncs.com

MTBSTFA introduces a tert-butyldimethylsilyl (t-BDMS) group instead of a trimethylsilyl (TMS) group. The t-BDMS derivatives are significantly more stable against hydrolysis—reportedly 10,000 times more stable than their TMS counterparts. chromtech.com This increased stability is a major advantage, especially when samples may be exposed to trace amounts of moisture or require longer storage before analysis. Furthermore, MTBSTFA-derived products often exhibit characteristic mass fragmentation patterns with a dominant [M-57]⁺ ion, which can aid in structural elucidation. nih.gov However, MTBSTFA is a bulkier reagent, and steric hindrance can be a limiting factor for the derivatization of sterically hindered compounds. nih.gov In some cases, BSTFA may be a better choice for these molecules. nih.gov

| Silylating Agent | Abbreviation | Key Advantages | Key Disadvantages | Primary Applications |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Versatile, reacts with a wide range of polar compounds. Byproducts are volatile, minimizing chromatographic interference. aliyuncs.com | TMS derivatives are susceptible to hydrolysis. aliyuncs.com May be less effective for some hindered functional groups without a catalyst. aliyuncs.com | Alcohols, phenols, carboxylic acids, amines, steroids. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | More volatile than BSTFA with more volatile byproducts. Reported to be more effective for certain compounds like steroids. | Similar to BSTFA, TMS derivatives are moisture-sensitive. | General purpose silylation, particularly for metabolomics and steroid analysis. |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms t-BDMS derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives. chromtech.com Produces characteristic mass spectra. nih.gov | Steric hindrance can prevent derivatization of hindered functional groups. nih.gov | Analysis of alcohols, phenols, and steroids where derivative stability is crucial. |

Comparative Efficiency with Non-Silylation Derivatization Approaches

Beyond silylation, other derivatization techniques such as acylation and alkylation are available for preparing analytes for gas chromatography. Each of these methods has its own set of advantages and limitations compared to silylation with BSTFA.

Acylation involves the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) into molecules with active hydrogens. Acylation reagents can effectively derivatize highly polar, multi-functional compounds like amino acids and carbohydrates. chromtech.com A key advantage of acylation is the potential to introduce electron-capturing groups, which can significantly enhance the sensitivity of detection by electron capture detection (ECD). chromtech.com However, the reaction conditions for acylation can sometimes be more stringent than for silylation.

Alkylation is another alternative that involves replacing active hydrogens with an alkyl group. For instance, the use of methyl chloroformate (MCF) for alkylation has been compared to silylation for the analysis of amino and non-amino organic acids. nih.gov One study found that MCF derivatives exhibited better stability and reproducibility compared to their silylated counterparts, which showed pronounced variability over a 72-hour period. nih.gov Another approach, using isobutyl chloroformate (iBuCF), also showed comparable analytical characteristics to silylation with MTBSTFA for amino acid analysis. researchgate.net A significant advantage of some alkylation methods, such as those using ethyl chloroformate (ECF), is the ability to perform derivatization and liquid-liquid extraction simultaneously in a single step directly from an aqueous matrix. researchgate.net This contrasts with silylation, which typically requires strictly anhydrous conditions. researchgate.net

| Derivatization Method | Typical Reagent(s) | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA, MTBSTFA | Replacement of active hydrogen with an alkylsilyl group (e.g., TMS, t-BDMS). chromtech.com | Versatile, effective for a wide range of compounds. Reagents are easy to use. chromtech.com | Derivatives can be moisture-sensitive (especially TMS). chromtech.com Requires anhydrous conditions. researchgate.net |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Acetic anhydride | Conversion of compounds with active hydrogens into esters, thioesters, and amides. gcms.cz | Can target highly polar, multi-functional compounds. chromtech.com Can introduce electron-capturing groups for enhanced detection. chromtech.com | May require more rigorous reaction conditions. |

| Alkylation | Methyl chloroformate (MCF), Isobutyl chloroformate (iBuCF), Ethyl chloroformate (ECF) | Replacement of acidic hydrogens with an alkyl group. | Derivatives can be more stable than silyl (B83357) derivatives. nih.gov Can sometimes be performed directly in aqueous samples. researchgate.net | May be less versatile than silylation for some compound classes. |

Applications of N,o Bis Trimethylsilyl Trifluoroacetamide in Diverse Research Domains

Analytical Chemistry Method Development and Validation

In the realm of analytical chemistry, BSTFA is instrumental in the development and validation of robust analytical methods. The derivatization process with BSTFA addresses the challenges associated with the analysis of non-volatile and thermally labile compounds, leading to significant improvements in analytical performance.

Enhancement of Chromatographic Performance

Derivatization with BSTFA is a cornerstone technique for improving the chromatographic behavior of polar analytes. By converting polar functional groups, such as hydroxyl, carboxyl, and amino groups, into their corresponding TMS ethers, esters, and amines, BSTFA derivatization effectively reduces the polarity of the analytes. This chemical modification leads to several key enhancements in chromatographic performance.

The increased volatility of the TMS derivatives allows for their elution at lower temperatures, which in turn can reduce thermal degradation of sensitive compounds and minimize background noise in the chromatogram. Furthermore, the reduction in polarity minimizes interactions with active sites on the GC column, resulting in more symmetrical peak shapes and reduced peak tailing. This improvement in peak geometry allows for more accurate and reproducible quantification. The derivatization can also lead to better separation of structurally similar compounds, thereby improving chromatographic resolution.

For instance, in the analysis of phenolic compounds, derivatization with BSTFA has been shown to significantly improve peak shape and resolution, allowing for the successful separation and quantification of various isomers. The following table illustrates the typical effect of BSTFA derivatization on the chromatographic parameters of a hypothetical polar analyte.

| Parameter | Before Derivatization | After BSTFA Derivatization |

| Retention Time (min) | 25.4 | 18.2 |

| Peak Width (min) | 0.8 | 0.3 |

| Tailing Factor | 2.1 | 1.1 |

| Resolution (Rs) from interfering peak | 0.9 | 2.5 |

This is an interactive data table based on generalized research findings.

Improvement of Mass Spectrometric Detection and Ionization Efficiency

The benefits of BSTFA derivatization extend beyond chromatography to mass spectrometric detection. The introduction of TMS groups can significantly influence the ionization and fragmentation behavior of molecules in the mass spectrometer, leading to improved detection and identification.

The TMS derivatives are generally more amenable to electron ionization (EI), a common ionization technique in GC-MS. The presence of silicon atoms can direct fragmentation pathways, often leading to the formation of characteristic and abundant fragment ions. These specific fragmentation patterns are invaluable for structural elucidation and compound identification. For example, the presence of a prominent ion at m/z 73 is a strong indicator of a TMS group, aiding in the interpretation of mass spectra.

Moreover, the enhanced volatility and thermal stability of the derivatized analytes ensure their efficient transfer from the GC column to the ion source of the mass spectrometer, which can lead to increased ionization efficiency and, consequently, lower detection limits. The resulting mass spectra are often cleaner and more reproducible, facilitating the creation of robust spectral libraries for compound identification.

Biomedical and Clinical Research Applications

In biomedical and clinical research, BSTFA is a key reagent for the analysis of biological samples, enabling the study of metabolic pathways and the identification of disease biomarkers. Its application in metabolomics has provided significant insights into the biochemical changes associated with various physiological and pathological states.

Metabolomics Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. GC-MS, following derivatization with BSTFA, is a powerful platform for metabolomic analysis, particularly for the profiling of primary metabolites. Biological fluids such as urine, blood, and cerebrospinal fluid, as well as tissue extracts, are routinely analyzed using this approach. The derivatization step is crucial for the analysis of a wide range of endogenous compounds, including amino acids, sugars, organic acids, and fatty acids, which are central to cellular metabolism.

Amino acids are the building blocks of proteins and play critical roles in numerous metabolic pathways. The analysis of amino acid profiles in biological samples can provide valuable information about nutritional status, inborn errors of metabolism, and various diseases. Due to their polar nature, amino acids require derivatization prior to GC-MS analysis. BSTFA is widely used for this purpose, as it efficiently derivatizes both the amino and carboxyl groups of amino acids, as well as any hydroxyl or thiol groups present in their side chains.

The resulting TMS derivatives of amino acids are volatile and exhibit excellent chromatographic properties. Their mass spectra are characterized by specific fragmentation patterns that allow for their unambiguous identification and quantification. The table below presents typical retention times and characteristic mass fragments for several BSTFA-derivatized amino acids.

| Amino Acid | Retention Time (min) | Characteristic Mass Fragments (m/z) |

| Alanine-2TMS | 10.5 | 116, 144 |

| Valine-2TMS | 12.2 | 144, 172 |

| Leucine-2TMS | 13.1 | 158, 186 |

| Proline-2TMS | 13.5 | 142, 170 |

| Serine-3TMS | 14.8 | 204, 218 |

| Aspartic acid-3TMS | 16.9 | 232, 246 |

This is an interactive data table compiled from established GC-MS research data.

Sugars and carbohydrates are fundamental to energy metabolism and cellular structure. The analysis of their profiles is important in various research areas, including diabetes, metabolic disorders, and food science. Similar to amino acids, the high polarity and low volatility of sugars necessitate derivatization for GC-MS analysis. BSTFA, often in combination with a catalyst such as trimethylchlorosilane (TMCS), is a common reagent for the silylation of sugars.

The derivatization of sugars with BSTFA can be complex due to the presence of multiple hydroxyl groups and the existence of different anomeric forms. However, under optimized conditions, stable and volatile TMS derivatives can be formed, allowing for their separation and quantification by GC-MS. The mass spectra of silylated sugars provide valuable structural information, including the molecular weight and characteristic fragmentation patterns that can be used for their identification.

The following table provides an example of the characteristic ions observed in the mass spectra of BSTFA-derivatized monosaccharides.

| Monosaccharide | Molecular Weight of TMS Derivative | Characteristic Mass Fragments (m/z) |

| Glucose-5TMS | 540 | 73, 147, 204, 217, 319 |

| Fructose-5TMS | 540 | 73, 147, 205, 217, 307 |

| Galactose-5TMS | 540 | 73, 147, 204, 217, 319 |

| Mannose-5TMS | 540 | 73, 147, 204, 217, 319 |

This is an interactive data table compiled from established GC-MS research data.

Analysis of Organic Acids

The quantification of low-molecular-weight organic acids is vital for evaluating metabolic processes and changes. nih.gov BSTFA is a key reagent in this area, enabling the analysis of these otherwise non-volatile compounds. A validated protocol for detecting 26 organic acids in human serum utilizes ultrasound-assisted derivatization with BSTFA containing 1% trimethylchlorosilane (TMCS). nih.gov This method involves acetone (B3395972) for extraction, followed by derivatization at 50°C for 10 minutes under ultrasound power, demonstrating excellent performance for clinical applications. nih.gov

Research has shown this method to be highly reliable, with satisfactory linearity, low limits of detection, and good reproducibility and accuracy. nih.gov The protocol has been successfully applied to compare the organic acid profiles of obese individuals and healthy controls, showcasing its utility in metabolic research. nih.gov Beyond serum, BSTFA-based derivatization has been used to identify and quantify various organic acids, including tartaric, citric, oxalic, succinic, isocitric, and malic acids, in plant extracts. researchgate.net The silylation of dicarboxylic acids has also been noted as a common application. nih.gov

| Parameter | Value/Range | Analytes |

|---|---|---|

| Linearity (r) | 0.9958–0.9996 | 26 Organic Acids in Serum nih.gov |

| Limit of Detection (μmol/L) | 0.04–0.42 | |

| Reproducibility (CV %) | 0.32–13.76 | |

| Accuracy (Recovery %) | 82.97–114.96 |

Analysis of Steroids, Hormones, and Related Lipids

BSTFA is extensively used for the analysis of steroids and other lipids, which often possess hydroxyl groups that require derivatization for GC-MS. A common challenge is the simultaneous analysis of different lipid classes, such as fatty acids and cholesterol, from a single sample. nih.gov An integrated approach has been developed where fatty acids are first converted to fatty acid methyl esters (FAMEs) for analysis, after which the sample is dried and re-derivatized with a mixture of BSTFA with 1% TMCS and pyridine. nih.gov This second step produces trimethylsilyl (B98337) ether (TMSE) sterols, like cholesterol, which can then be quantified in a subsequent GC-MS run without interference from the already derivatized fatty acids. nih.gov

This silylation technique is also effective for the direct analysis of free fatty acids (FFAs). restek.combjmu.edu.cn A validated method for determining five key FFAs in rabbit plasma demonstrated the simplicity and high specificity of using BSTFA-TMCS. bjmu.edu.cn The method showed excellent linearity and recovery, proving suitable for pharmacological research. bjmu.edu.cn However, research into the derivatization of estrogenic steroids like estrone (B1671321) and 17α-ethinylestradiol with BSTFA has revealed that the resulting TMS derivatives can be partially converted into their respective estrone derivatives, a critical finding that must be considered to ensure accurate quantification. researchgate.net

| Parameter | Value/Range | Analytes |

|---|---|---|

| Linearity (r²) | > 0.999 | Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid bjmu.edu.cn |

| Recovery (%) | 82–111 | |

| Intra-day Variation (CV %) | < 6 |

Analysis of Specific Biomarkers

The field of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system, heavily relies on derivatization techniques to broaden the range of detectable compounds. ontosight.ainih.gov BSTFA is a cornerstone reagent in GC-MS-based metabolomics for the discovery of disease biomarkers. ontosight.ai

A significant application is the analysis of creatinine (B1669602) and its precursor, creatine (B1669601), which are important biomarkers for renal function. nih.gov The derivatization of creatinine and creatine with BSTFA is complex, yielding several reaction products. Detailed GC-MS studies have shown that the reaction forms multiple TMS derivatives, including an N,N,O-tris(trimethylsilyl) derivative that is useful for the precise measurement of total creatinine and creatine in human urine. nih.gov The research also identified later-eluting derivatives, suggesting that creatine can cyclize to form creatinine during the process. nih.gov Other classes of biomarkers, such as hydroxylated polycyclic aromatic hydrocarbons, are also analyzed following derivatization with BSTFA. nih.gov

Pharmaceutical and Drug Analysis

BSTFA derivatization is a fundamental technique in pharmaceutical analysis, enabling the quality control of active ingredients and the study of how drugs are processed by the body. ontosight.ai

Quantification of Active Pharmaceutical Ingredients

Accurate quantification of active pharmaceutical ingredients (APIs) in finished products is essential for ensuring drug efficacy and safety. For APIs that are not directly amenable to GC-MS, BSTFA derivatization is an effective solution. A method for the quantitative determination of the antimalarial drug lumefantrine (B1675429) in pharmaceutical products involves silylation with BSTFA at 70°C for 30 minutes. The resulting TMS derivative is then analyzed by GC with a flame ionization detector (FID). This method has been validated and shown to be linear, sensitive, and accurate, making it suitable for routine quality control in the pharmaceutical industry.

| Parameter | Value | Analyte |

|---|---|---|

| Linearity Range (μg/mL) | 0.5–12 | Lumefantrine |

| Coefficient of Determination (R²) | 0.9996 | |

| Limit of Detection (LOD) (μg/mL) | 0.5 | |

| Limit of Quantification (LOQ) (μg/mL) | 1.4 |

Analysis of Drug Metabolites

Understanding a drug's metabolic fate is critical in pharmacology and toxicology. BSTFA derivatization is used to analyze drug metabolites in biological fluids like urine and blood. For instance, a method to quantify the primary urinary metabolite of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, was developed for toxicological analysis. researchgate.net The procedure involves a liquid-liquid extraction of the metabolite from urine, followed by derivatization with BSTFA to create a volatile TMS derivative suitable for GC-MS quantification. researchgate.net Similarly, the analysis of benzodiazepine (B76468) metabolites in urine samples often requires derivatization with reagents like BSTFA to improve their detectability and allow for accurate quantification.

Forensic and Toxicological Applications

In forensic toxicology, BSTFA is a widely employed reagent for the detection and quantification of drugs of abuse and their metabolites in biological samples. researchgate.net Gas chromatography-mass spectrometry is a standard technique in forensic laboratories, but many controlled substances require derivatization to be analyzed effectively. core.ac.uk BSTFA, often combined with 1% TMCS, is used to derivatize a wide range of drugs, including primary amines and zwitterionic compounds. core.ac.uk

A key application is in the analysis of benzodiazepines, a class of psychoactive drugs. nih.gov Research has focused on optimizing the silylation of various benzodiazepines using BSTFA with 1% TMCS to enhance detection efficiency for forensic analysis by GC-MS. nih.gov Studies have found that the concentration of the BSTFA reagent and the volume of the solvent are the most critical factors for achieving high derivatization efficiency. nih.gov This optimized method has been successfully applied to real forensic samples, demonstrating its effectiveness in identifying a range of benzodiazepines. nih.gov The analysis of THC metabolites in urine is another crucial application in both forensic and workplace drug testing. researchgate.net

Environmental Science and Monitoring

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a critical derivatization reagent in environmental science, facilitating the analysis of a wide array of polar organic compounds by gas chromatography-mass spectrometry (GC-MS). Its ability to transform non-volatile or thermally labile substances into more volatile and stable trimethylsilyl (TMS) derivatives is essential for their successful separation and detection at trace levels in complex environmental samples.

Analysis of Emerging Contaminants

The monitoring of emerging contaminants (ECs) is a significant challenge in environmental chemistry due to their low concentrations and diverse chemical properties. BSTFA derivatization is a key technique for the analysis of many ECs, particularly those containing hydroxyl, carboxyl, or amine functional groups.

One major class of ECs frequently analyzed using BSTFA is endocrine-disrupting compounds (EDCs), including natural and synthetic hormones. For instance, a method for the simultaneous determination of hormones such as 17-β-estradiol, estrone, and estriol (B74026) in water samples utilizes BSTFA for derivatization prior to GC-MS analysis. dphen1.combrjac.com.br The derivatization of the hydroxyl groups on these steroid hormones increases their volatility, enabling their chromatographic separation and sensitive detection. dphen1.com Research has shown that BSTFA, often in combination with a catalyst like trimethylchlorosilane (TMCS), effectively converts these hormones into their TMS derivatives. dphen1.com

Other significant ECs amenable to analysis with BSTFA include alkylphenols, chlorophenols, and bisphenols. A fast silyl (B83357) derivatization technique has been developed for the simultaneous GC/MS analysis of these compounds. researchgate.net This method involves the silylation of the analytes with BSTFA, followed by the hydrolysis of the excess reagent. researchgate.net The derivatization reaction rates have been studied in various solvents, with acetone being identified as the most efficient, allowing for quantitative derivatization at room temperature within seconds. researchgate.net In a study focused on determining bisphenol A (BPA) and its analogues in paper products, BSTFA was used for derivatization before GC-MS/MS analysis. dphen1.com This approach allows for the detection of various bisphenols, including bisphenol AF (BPAF), bisphenol B (BPB), bisphenol E (BPE), bisphenol F (BPF), and bisphenol S (BPS), at very low concentrations. dphen1.com

The following table summarizes research findings on the analysis of emerging contaminants using BSTFA derivatization.

| Analyte Class | Specific Compounds | Environmental Matrix | Derivatization Conditions | Analytical Method | Reference(s) |

| Hormones | 17-β-estradiol, Estrone, Estriol, 17α-ethinylestradiol | Water, Wastewater | BSTFA with TMCS, heated (e.g., 70°C for 30 min) or via injection port derivatization | GC-MS, GC-MS/MS | dphen1.combrjac.com.brresearchgate.netsigmaaldrich.com |

| Alkylphenols | 4-Octylphenol, 4-Nonylphenol | Aqueous matrices | BSTFA with TMCS | GC-MS | researchgate.net |

| Chlorophenols | Various | General | BSTFA | GC-MS | researchgate.net |

| Bisphenols | Bisphenol A (BPA), BPAF, BPB, BPE, BPF, BPS | Paper and board products | BSTFA | GC-MS/MS | dphen1.com |

| Pharmaceuticals | Ibuprofen, Diclofenac | Aqueous matrices | BSTFA with TMCS | GC-MS | researchgate.net |

| Personal Care Products | Triclosan | Aqueous matrices | BSTFA with TMCS | GC-MS | researchgate.net |

Detection of Pollutants and Degradation Products

BSTFA is also instrumental in the detection of various environmental pollutants and their degradation products. One notable application is in the analysis of fecal pollution indicators in water bodies. Fecal sterols, such as coprostanol, are chemical markers of human fecal contamination. idc-online.com For their analysis by GC-MS, a derivatization step is necessary to improve their chromatographic performance. idc-online.com Studies have shown that BSTFA is highly effective for the derivatization of fecal sterols, including coprostanol, epicholestanol, cholesterol, and cholestanol, providing high sensitivity in their detection. idc-online.com

The versatility of BSTFA extends to the analysis of a broad range of polar organic pollutants. Its reactivity with functional groups like alcohols, phenols, and carboxylic acids makes it suitable for a wide variety of analytes. sigmaaldrich.com The by-products of the BSTFA derivatization reaction, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are more volatile than those of other silylating reagents, which results in less chromatographic interference. aliyuncs.com

The table below presents examples of pollutants and degradation products analyzed using BSTFA.

| Analyte Class | Specific Compounds | Environmental Matrix | Derivatization Conditions | Analytical Method | Reference(s) |

| Fecal Sterols | Coprostanol, Epicholestanol, Cholesterol, Cholestanol | Water | BSTFA (with 1% TMCS), injection-port or water bath (60°C, 1h) derivatization | GC-MS | idc-online.com |

| Sterols | Cholesterol | Aqueous matrices | BSTFA with TMCS | GC-MS | researchgate.net |

Food Science and Agricultural Research

In the fields of food science and agricultural research, N,O-Bis(trimethylsilyl)trifluoroacetamide plays a significant role in the analytical workflow for ensuring food quality and safety. It is employed to derivatize a wide range of compounds, from natural food components to contaminants, enabling their analysis by gas chromatography.

Analysis of Food Components and Additives

BSTFA is utilized for the quantitative analysis of various food components and additives. For instance, it has been used in the determination of short-chain alcohols, such as 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol, in food additives. nih.gov In this application, a novel base treatment was developed to remove the interference from excess BSTFA and its by-products, allowing for the accurate determination of these alcohols at parts-per-billion levels. nih.gov

The application of BSTFA also extends to the analysis of major food components. For example, it is used in the derivatization of glycerine in soap for its quantification by GC. taylorandfrancis.com Furthermore, BSTFA is a preferred reagent for the trimethylsilylation of a variety of compound classes that are relevant to food composition, including alcohols, phenols, and carboxylic acids. This makes it a versatile tool for the analysis of a wide range of food constituents.

The following table provides examples of the application of BSTFA in the analysis of food components and additives.

| Analyte Class | Specific Compounds | Food/Sample Matrix | Derivatization Conditions | Analytical Method | Reference(s) |

| Alcohols | 1-chloro-2-propanol, 2-chloro-1-propanol | Food additive | BSTFA followed by base treatment | GC-MS | nih.gov |

| Polyols | Glycerine | Soap | BSTFA | GC | taylorandfrancis.com |

| Steroids | Dehydroepiandrosterone, Androstenedione, 17β-oestradiol, Testosterone | Plasma (related to food/health research) | BSTFA, microwave-assisted | GC-MS/MS | taylorandfrancis.com |

| Uronic Acids | Constitutive uronic acids of alginates | Seaweeds | BSTFA with TMCS (99:1–90:10), various temperatures and times | GC-MS | taylorandfrancis.com |

Detection of Residues and Contaminants

Ensuring food safety requires sensitive and reliable methods for the detection of residues and contaminants, such as pesticides and mycotoxins. While many modern methods for pesticide residue analysis in fruits and vegetables rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-based methods with derivatization remain important, especially for certain classes of pesticides. nih.govnih.gov BSTFA is suitable for the derivatization of pesticides containing functional groups such as hydroxyls or carboxyls, rendering them more volatile for GC analysis. sigmaaldrich.com

Mycotoxins, which are toxic fungal metabolites that can contaminate cereals and other food products, are another class of contaminants where derivatization can be applied. nih.gov Although a variety of analytical techniques are used for mycotoxin detection, GC-based methods often require a derivatization step for polar mycotoxins. doaj.org BSTFA can be used to derivatize mycotoxins containing hydroxyl groups, such as some trichothecenes, to improve their chromatographic properties and enable their determination by GC-MS. doaj.org

The table below summarizes the application of BSTFA in the detection of residues and contaminants in food.

| Analyte Class | General Application | Food/Sample Matrix | Derivatization Principle | Analytical Method | Reference(s) |

| Pesticides | Analysis of polar pesticides | Fruits, Vegetables | Silylation of active hydrogens (-OH, -COOH) with BSTFA | GC-MS | sigmaaldrich.comnih.govamecj.com |

| Mycotoxins | Analysis of polar mycotoxins (e.g., some trichothecenes) | Cereals | Silylation of hydroxyl groups with BSTFA | GC-MS | nih.govdoaj.org |

Challenges and Limitations in N,o Bis Trimethylsilyl Trifluoroacetamide Utilization

Derivatization Artifacts and Side Reactions

Under certain conditions, the derivatization process with BSTFA can lead to the formation of unexpected products, known as artifacts, which can complicate chromatographic analysis. wordpress.comnih.gov These artifacts can arise from reactions with specific functional groups within the analyte, interactions with solvents, or even self-reaction of the reagent. wordpress.com The formation of these unexpected derivatives can result in multiple peaks for a single compound in a chromatogram, potentially leading to confusion about the sample's composition or the concentration of a specific component. wordpress.comnih.gov

Common functional groups that may form silylation artifacts with BSTFA and its by-products include aldehydes, ketones, carboxylic acids, esters, amides, and phenols. wordpress.comresearchgate.net For instance, aldehydes can react with BSTFA to form bis(trimethylsiloxy)acetals. wordpress.com Additionally, the derivatization reagent can react with inorganic reagents, other organic reagents, or organic solvents present in the sample matrix to yield artifacts. wordpress.com

The presence of catalysts, which are often used to enhance the reactivity of BSTFA, can also contribute to artifact formation. Materials such as trimethylchlorosilane (TMCS), trifluoroacetic acid, and various acids and bases can catalyze these side reactions. wordpress.com For example, a previously unreported issue involves the partial conversion of the trimethylsilyl (B98337) (TMS) derivative of 17alpha-ethinylestradiol to the TMS derivative of estrone (B1671321) when using BSTFA. researchgate.netresearchgate.netnih.gov

| Functional Group | Potential Artifact/Side Reaction | Reference |

| Aldehydes | Formation of bis(trimethylsiloxy)acetals | wordpress.com |

| Ketones | Formation of unexpected enol derivatives | wordpress.comchromforum.org |

| Amides | Incomplete derivatization or side reactions | wordpress.com |

| Carboxylic Acids | Formation of unexpected ester derivatives | wordpress.com |

| Esters | Transesterification or other side reactions | wordpress.com |

| Phenols | Formation of multiple silylated species | wordpress.com |

| 17alpha-ethinylestradiol | Partial conversion to estrone derivative | researchgate.netresearchgate.netnih.gov |

Stability Issues of Trimethylsilyl Derivatives

The stability of the resulting trimethylsilyl (TMS) derivatives is a critical factor for successful analysis. While TMS derivatives are generally characterized by their high thermal stability, making them suitable for GC analysis at elevated temperatures, their hydrolytic stability can vary significantly. aliyuncs.comresearchgate.net

Thermal Stability: TMS derivatives are routinely stable at column and injector temperatures up to 300°C, with some applications successfully using temperatures of 350°C and above. researchgate.net However, the BSTFA reagent itself can decompose at high temperatures, particularly in the presence of metals. researchgate.net Therefore, it is recommended to use lower injector temperatures (125-150°C) and glass-lined injection ports when analyzing the purity of the reagent itself. researchgate.net

Hydrolytic Stability: A significant limitation of TMS derivatives is their susceptibility to hydrolysis. aliyuncs.com These derivatives should be considered easily hydrolyzed and must be handled under anhydrous conditions. researchgate.net The rate of hydrolysis depends on the structure of the parent molecule. The general order of hydrolytic stability is as follows, from most stable to least stable: alcohols, phenols, carboxylic acids, amines, and amides. researchgate.net For example, TMS derivatives of sugars are relatively stable in the presence of water at room temperature, whereas TMS amino acids hydrolyze readily. researchgate.net

| Derivative Type | General Hydrolytic Stability | Reference |

| TMS-Alcohols | Most Stable | researchgate.net |

| TMS-Phenols | researchgate.net | |

| TMS-Carboxylic Acids | researchgate.net | |

| TMS-Amines | researchgate.net | |

| TMS-Amides | Least Stable | researchgate.net |

Interference from Excess Reagent and By-products

In most derivatization procedures, an excess of the silylating reagent is used to drive the reaction to completion. However, this excess BSTFA and its by-products, namely N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, can cause chromatographic interference. aliyuncs.comnih.gov This is particularly problematic when analyzing for trace amounts of analytes, where large volume splitless injections are necessary to achieve the required sensitivity. nih.govresearchgate.net The excess reagent can co-elute with the derivatives of interest, making accurate quantification unattainable. nih.govresearchgate.net

The by-products of BSTFA are generally more volatile than those of many other silylating reagents, which can reduce the likelihood of chromatographic interference in some cases. aliyuncs.com Despite this, for highly sensitive analyses, the interference from excess BSTFA and its by-products remains a significant challenge. nih.gov To address this, methods have been developed to remove the excess reagent and its by-products after derivatization. One such method involves a base treatment with aqueous sodium hydroxide (B78521), which decomposes BSTFA into trifluoroacetic acid. This allows for the removal of the interference from the organic layer containing the derivatized analytes. nih.gov

Specificity and Selectivity Considerations

BSTFA is a versatile reagent that reacts with a wide range of polar organic compounds containing active hydrogens, such as those in –OH, –COOH, =NH, –NH2, and –SH groups. aliyuncs.com However, its reactivity can be influenced by the steric hindrance around the functional group. mdpi.com

For moderately hindered or slowly reacting compounds, such as amides and many secondary amines or hindered hydroxyls, BSTFA alone may not achieve complete derivatization. aliyuncs.com In such cases, the addition of a catalyst like trimethylchlorosilane (TMCS) is often necessary to increase the reactivity of the reagent. aliyuncs.com The concentration of BSTFA and the volume of the solvent have been identified as pivotal factors for achieving high silylation efficiency, while temperature and reaction time may be less critical for certain compounds like benzodiazepines. mdpi.com

The selectivity of BSTFA can also be a concern in complex matrices. For example, in the analysis of benzodiazepines, the derivatization methodology using BSTFA with 1% TMCS can also silylate other compounds in the sample that possess active functional groups. mdpi.com This highlights the need for careful optimization of derivatization conditions and chromatographic methods to ensure the selective analysis of the target compounds.

Future Perspectives and Innovations in N,o Bis Trimethylsilyl Trifluoroacetamide Research

Development of Enhanced Derivatization Protocols

The core of BSTFA's utility lies in the derivatization reaction itself. Future research is geared towards optimizing this critical step to enhance reaction efficiency, minimize sample degradation, and broaden the scope of analyzable compounds. Key areas of development include the optimization of reaction conditions and the use of catalysts to improve silylation efficiency.

A significant advancement in derivatization protocols involves the use of catalysts to enhance the reactivity of BSTFA, especially for sterically hindered compounds. The addition of trimethylchlorosilane (TMCS) to BSTFA is a well-established practice to increase the reagent's silylating power. aliyuncs.com This combination is effective for a wide array of compounds, including alcohols, phenols, carboxylic acids, and amines. aliyuncs.com The catalytic effect of TMCS allows for the derivatization of challenging functional groups, such as those found in amides and hindered hydroxyls, which may be incompletely derivatized by BSTFA alone. aliyuncs.com

Further research has focused on optimizing the derivatization process for specific classes of compounds. For instance, a protocol was developed for the unambiguous identification of monosaccharides in complex mixtures by employing a parallel derivatization strategy using hydroxylamine (B1172632) hydrochloride (HACl) or O-ethylhydroxylamine hydrochloride (EtOx) in conjunction with BSTFA. nih.gov This approach facilitates the separation and identification of aldoses, ketoses, alditols, and aldonic acids. nih.gov

The choice of solvent also plays a critical role in the reaction kinetics. Studies have shown that the derivatization reaction rate can be significantly accelerated in certain solvents. For example, the silylation of alkylphenols, chlorophenols, and bisphenol A with BSTFA was found to be completed quantitatively within 15 seconds at room temperature in acetone (B3395972), whereas it took over an hour in other solvents. nih.gov

Future protocols will likely focus on microwave-assisted silylation to expedite reaction times and the development of tailored solvent and catalyst systems for highly specific and sensitive analyses of complex biological and environmental samples. researchgate.net

| Parameter | Conventional Method | Enhanced Protocol | Advantage of Enhancement |

|---|---|---|---|

| Catalyst | BSTFA alone | BSTFA with 1-20% TMCS | Increased reactivity for hindered functional groups. aliyuncs.com |

| Solvent | Pyridine, Acetonitrile | Acetone | Significantly faster reaction times for certain phenols. nih.gov |

| Temperature | Often requires heating (e.g., 60-100°C) | Room temperature (with optimized solvent) | Reduced risk of analyte degradation and energy savings. nih.gov |

| Application | General purpose | Parallel derivatization with HACl/EtOx | Unambiguous identification of complex sugar mixtures. nih.gov |

Integration with Advanced Analytical Platforms

While BSTFA is most commonly associated with GC-MS, its future lies in its seamless integration with a broader range of advanced analytical platforms. This includes coupling with multidimensional chromatography and high-resolution mass spectrometry (HRMS) to unravel increasingly complex sample matrices.

The primary role of BSTFA is to increase the volatility and thermal stability of polar analytes for GC analysis. registech.com The integration of BSTFA-based derivatization with advanced GC-MS technologies, such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), offers significantly enhanced separation power and sensitivity. This is particularly valuable in metabolomics, where hundreds to thousands of metabolites need to be resolved and identified in a single sample.

Furthermore, while less common, silylation has been explored for liquid chromatography-mass spectrometry (LC-MS) applications. Derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), a related silylating agent, has been shown to improve ionization efficiency and chromatographic peak shape in LC-MS/MS methods for analyzing nucleotides. nih.gov Future research may explore novel BSTFA formulations or derivatives that are more compatible with reversed-phase LC-MS, potentially opening new avenues for the analysis of polar compounds that are challenging to retain on conventional columns.

The integration with HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, enabling more confident identification of unknown compounds and elucidation of their elemental compositions. When combined with BSTFA derivatization, this allows for the precise characterization of a wide range of metabolites and other small molecules in complex biological and environmental samples.

Exploration of Novel Catalytic Systems

The enhancement of BSTFA's reactivity through catalysis is a promising area for future innovation. While TMCS is a widely used catalyst, the exploration of novel catalytic systems could lead to even more efficient and selective silylation reactions.

Research into silylation chemistry has identified a variety of potential catalysts beyond simple Lewis acids. These include organobases like N-methylimidazole, molecular iodine, and various metal-containing Lewis acids. bohrium.com For example, titanocene-based catalysts have been investigated for hydrosilylation reactions, demonstrating the potential of metal complexes to facilitate Si-H bond activation. mdpi.com While not yet widely applied specifically with BSTFA, these findings suggest that a broader range of catalysts could be adapted for BSTFA-mediated derivatization.

The development of nanocatalysts, such as nanoporous gold (NPG), has also shown promise in activating Si-H bonds for silylation reactions. nih.gov This approach could lead to highly efficient and chemoselective derivatization protocols under mild conditions. The unique surface reactivity of such nanocatalysts might enable silylation of functional groups that are currently difficult to derivatize with conventional methods.

Future research will likely focus on:

Screening of novel Lewis acid and base catalysts: To identify catalysts that offer improved reaction kinetics and selectivity for specific functional groups when used with BSTFA.

Development of metal-based catalytic systems: Exploring transition metal complexes that can catalyze silylation under milder conditions. rsc.org

Application of heterogeneous catalysts: Investigating the use of solid-supported catalysts for easier removal from the reaction mixture, which would be advantageous for automated workflows. nih.gov

Automated Derivatization Workflows for High-Throughput Analysis

The demand for high-throughput analysis in fields like metabolomics, clinical diagnostics, and environmental monitoring is a major driver for the automation of sample preparation, including derivatization. nih.gov Automated workflows offer numerous advantages over manual procedures, including increased sample throughput, improved reproducibility, and reduced labor costs. drawellanalytical.comsepscience.com

Modern robotic autosamplers and liquid handling platforms can be programmed to perform all the steps of the derivatization process, from reagent addition and mixing to incubation and injection into the analytical instrument. zinsserna.comthermofisher.com This "on-line" derivatization, where each sample is prepared immediately before analysis, minimizes the variability in reaction time that can occur with manual batch processing, leading to more consistent and reliable data. nih.govmdpi.com

Studies have demonstrated the successful implementation of automated on-line derivatization for metabolomics using silylating agents. For example, a fully automated protocol using a TriPlus RSH autosampler for two-step derivatization (methoximation followed by silylation) significantly increased reproducibility and throughput. thermofisher.com Similarly, an automated method for fatty acid profiling using trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) showed improved reproducibility in nearly half of the confirmed fatty acids compared to manual derivatization. mdpi.comnih.gov These principles are directly applicable to BSTFA-based methods.

| Parameter | Manual Derivatization | Automated Derivatization | Source |

|---|---|---|---|

| Sample Throughput | Low to moderate | High | nih.govdrawellanalytical.com |

| Reproducibility | Operator-dependent, higher variability | High, lower RSD | nih.govmdpi.com |

| Hands-on Time | High | Significantly reduced | mdpi.comnih.gov |

| Sample Handling Errors | Higher potential | Minimized | sepscience.com |

| Analysis Time (100 samples) | ~40 hours (including derivatization) | ~34 hours (on-line derivatization and injection) | mdpi.com |

The future of BSTFA in high-throughput analysis is intrinsically linked to the continued development of sophisticated automation platforms and the software that controls them. The integration of artificial intelligence and machine learning could further optimize these workflows by enabling real-time adjustments to derivatization parameters based on initial analytical results, leading to a new era of "smart" and highly efficient chemical analysis. sepscience.com

Q & A

Q. What is the primary application of BSTFA in analytical chemistry, and how does it function methodologically?

BSTFA is a trimethylsilyl (TMS) derivatization reagent used to modify polar functional groups (e.g., -OH, -NH, -COOH) in compounds for gas chromatography-mass spectrometry (GC-MS) analysis. It replaces active hydrogens with TMS groups, enhancing volatility and thermal stability. A typical protocol involves:

- Mixing BSTFA (often with 1–10% TMCS catalyst) with the dried sample.

- Heating at 60–70°C for 30–60 minutes.

- Evaporating excess reagent under nitrogen before GC-MS injection .

Q. Which functional groups are targeted by BSTFA during derivatization, and what is the standard protocol for its use in GC-MS analysis?

BSTFA reacts with hydroxyl (-OH), thiol (-SH), amine (-NH), and carboxylic acid (-COOH) groups. The standard protocol includes:

| Functional Group | Reaction Conditions |

|---|---|

| Alcohols | 70°C, 30–60 min |

| Carboxylic acids | TMCS catalyst (1–10%) |

| Secondary amines | Extended reaction time (90°C, 60–90 min) |

Example: In levoglucosan analysis, reducing the derivatization volume to 25 µL improved detection limits .

Q. What are the recommended storage and handling conditions for BSTFA to ensure reagent stability and safety?

BSTFA is a flammable, corrosive liquid (UN2924). Key handling guidelines:

Advanced Research Questions

Q. How can reaction conditions be optimized when using BSTFA for challenging compounds (e.g., sterically hindered hydroxyl groups or secondary amines)?

- Catalyst concentration : Increase TMCS to 10% for improved silylation of amides and hindered groups .

- Temperature and time : Extend heating to 90°C for 90 minutes for recalcitrant analytes .

- Solvent selection : Use anhydrous pyridine or acetonitrile to enhance reactivity .

Example: In atmospheric aerosol analysis, reduced derivatization volume (25 µL) minimized dilution effects while maintaining efficiency .

Q. What strategies resolve discrepancies in derivatization efficiency between BSTFA and other silylating agents (e.g., MSTFA or BSA)?

- Comparative studies : BSTFA + TMCS outperforms MSTFA for secondary amines and sterically hindered groups but may underperform for sugars like glucose .

- Control experiments : Spike samples with deuterated internal standards (e.g., BSTFA-d9) to quantify derivatization yields .

- Reagent combinations : Use sequential derivatization (e.g., methoximation followed by silylation) for multi-functional analytes .

Q. How can incomplete derivatization or side reactions be mitigated in complex matrices (e.g., biological samples)?

- Moisture control : Dry samples thoroughly using anhydrous sodium sulfate or lyophilization .

- Excess reagent : Use a 2:1 (v/v) BSTFA-to-sample ratio to ensure complete reaction .

- Quality checks : Monitor underivatized peaks (e.g., broad or tailing GC signals) and compare retention times with standards .

Example: In fatty acid analysis, derivatization efficiency was validated via internal standards and reproducibility across triplicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.